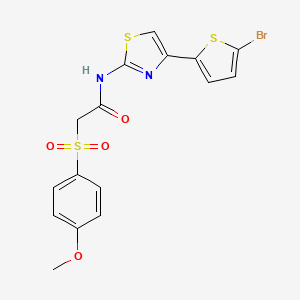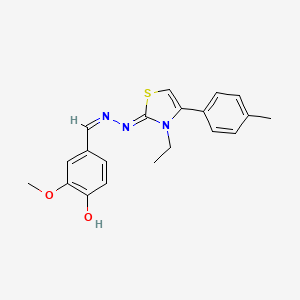
4-((Z)-((Z)-(3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Z)-((Z)-(3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)hydrazono)methyl)-2-methoxyphenol is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Oxidation Reactions
The thiazole-hydrazone ligands, including derivatives similar to the specified chemical, have been encapsulated in zeolite Y and shown to act as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation significantly enhances the catalyst's stability, recycling ability, and operational flexibility, making it a superior choice for various oxidation reactions (Ghorbanloo & Maleki Alamooti, 2017).
Antimicrobial Activity
Thiazole-derived Schiff base ligands, related in structure to the chemical , have been synthesized and tested for antimicrobial properties. These studies have shown that such compounds exhibit moderate activity against bacteria and fungi, with variations in effectiveness depending on the specific derivative and microbial species. This research indicates the potential for these compounds to contribute to the development of new antimicrobial agents (Vinusha et al., 2015).
Photodynamic Therapy for Cancer Treatment
Thiazole-conjugated compounds have demonstrated significant potential in photodynamic therapy (PDT) for cancer treatment. Specifically, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have shown high singlet oxygen quantum yield, indicating their effectiveness as Type II photosensitizers. These properties suggest their applicability in treating cancer through photodynamic therapy, offering a non-invasive treatment option with targeted action and minimal side effects (Pişkin et al., 2020).
Molecular Docking and Drug Development
Molecular docking and quantum chemical calculations have been applied to thiazole derivatives, including compounds with structural similarities to the specified chemical, to predict their biological effects. These studies provide valuable insights into the potential interactions between these compounds and biological targets, facilitating the development of new drugs with improved efficacy and specificity. Such research underscores the utility of thiazole derivatives in the drug development process, highlighting their potential in various therapeutic areas (Viji et al., 2020).
Eigenschaften
IUPAC Name |
4-[(Z)-[(Z)-[3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-4-23-17(16-8-5-14(2)6-9-16)13-26-20(23)22-21-12-15-7-10-18(24)19(11-15)25-3/h5-13,24H,4H2,1-3H3/b21-12-,22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGRREYAJLEPSH-UDHDDVGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC(=C(C=C2)O)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



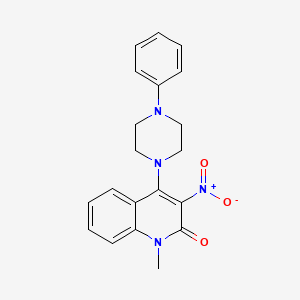
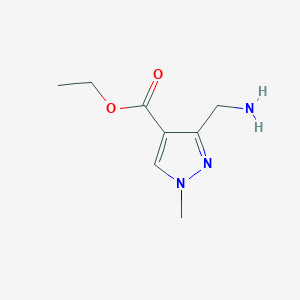
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2919840.png)

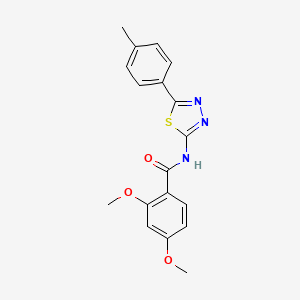

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)

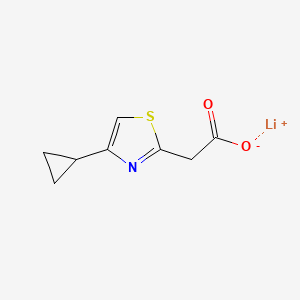
![1,3-diphenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2919853.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2919855.png)
